13-O-p-クマルイルプルメリエド

説明

Natural product derived from plant source.

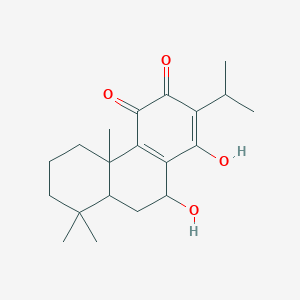

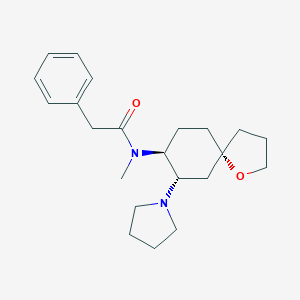

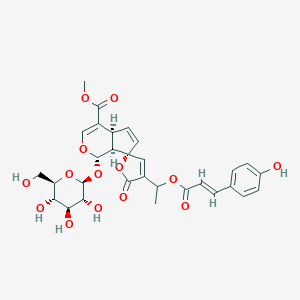

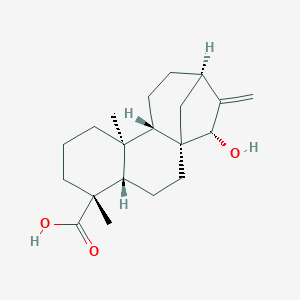

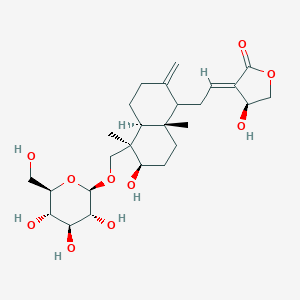

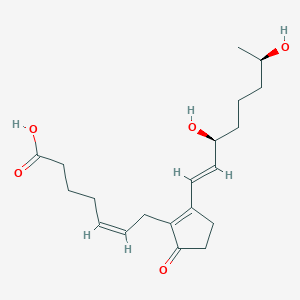

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is a natural product found in Plumeria alba, Allamanda blanchetii, and other organisms with data available.

科学的研究の応用

抗白血病効果

この化合物は、B細胞急性リンパ芽球性白血病に対する有望な抗白血病効果を示しました . MTTアッセイを用いて、B細胞急性リンパ芽球性白血病(ALL)細胞株(NALM 6)、ヒト肺癌細胞株(A549)、T細胞急性リンパ芽球性白血病細胞株(MOLT4)、および正常ドナーから単離されたPBMCで試験されました . NALM 6に続いてA549、MOLT4では強い抗増殖活性が観察されましたが、PBMCでは無視できるほどの活性しか観察されませんでした .

抗酸化特性

この化合物は、その抗酸化特性について評価されました。 スーパーオキシドラジカル捕捉アッセイ、一酸化窒素ラジカル捕捉アッセイなどの抗酸化アッセイが、植物のメタノール抽出物および酢酸エチル抽出物で行われ、抽出物のプロ酸化性を示しました .

3. サイクリンおよびCdkタンパク質に対するドッキング この化合物は、ALLの原因となる5つの異なるサイクリンおよびCdkタンパク質に対してドッキングされました . これらの化合物は満足のいく結果を示しており、さらに薬剤の適性とADMET特性が調べられました .

潜在的な白血病治療薬候補

結果に基づいて、この化合物は将来、潜在的な白血病治療薬候補と見なすことができます .

プルメリア・ルブラから単離

この化合物は、プルメリア・ルブラのハーブから単離されています<a aria-label="2: 5. プルメリア・ルブラから単離" data-citationid="3428f437-6522-fd84-4057-ee60704b5dc0-26" h="

特性

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14?,17-,20-,22-,23-,24+,25-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMGDNFDRNGGZ-FKYHQWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80416-52-0 | |

| Record name | Plumieride coumarate glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080416520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is so special about the β-glucosidase found in Plumeria obtusa that allows it to interact with plumieride coumarate glucoside?

A1: The β-glucosidase isolated from Plumeria obtusa exhibits high specificity for plumieride coumarate glucoside, its natural substrate. This specificity stems from the enzyme's preference for the glucosyl group attached to the C-7' position of the coumaryl moiety in the molecule [, ]. This enzyme shows limited activity towards other similar compounds, further highlighting its specialized role in the hydrolysis of plumieride coumarate glucoside.

Q2: What is the result of the interaction between plumieride coumarate glucoside and the β-glucosidase from Plumeria obtusa?

A2: The β-glucosidase from Plumeria obtusa catalyzes the hydrolysis of plumieride coumarate glucoside, breaking it down into 13-O-coumarylplumieride and a glucose molecule [, ]. This specific enzymatic activity suggests a potential role in plant metabolism or defense mechanisms involving these iridoid glycosides.

Q3: Beyond Plumeria obtusa, has plumieride coumarate glucoside been identified in any other plant species?

A3: Yes, research has identified plumieride coumarate glucoside in the flowers of Allamanda schotii alongside other iridoids like plumieride and plumeiride coumarate []. This finding suggests a potential chemotaxonomic relationship between Plumeria and Allamanda species and warrants further investigation into the distribution and potential biological roles of this compound in different plant families.

Q4: Are there any potential anti-cancer effects associated with compounds found in Plumeria alba?

A4: While the research primarily focuses on plumieride coumarate glucoside from Plumeria obtusa, a related compound, plumercine, found in Plumeria alba, has shown promising anti-leukemic effects in vitro against B cell acute lymphoblastic leukemia (ALL) []. In silico docking studies suggest plumercine's potential to interact with cyclins and cyclin-dependent kinases (Cdks), key regulators of the cell cycle, making it a potential candidate for further investigation as an anti-leukemic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)